2-chloro-N-methylethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

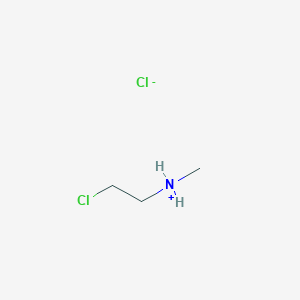

2D Structure

Properties

IUPAC Name |

2-chloro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSHJLJPYBUBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884087 | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4535-90-4 | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4535-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl(methyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-methylethanamine hydrochloride (CAS: 4535-90-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-methylethanamine hydrochloride, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of heterocyclic compounds. Furthermore, it elucidates its potential mechanism of action as an alkylating agent and the corresponding cellular repair pathways.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 4535-90-4 |

| Molecular Formula | C₃H₉Cl₂N |

| Molecular Weight | 130.02 g/mol |

| Melting Point | 95-100 °C |

| IUPAC Name | 2-chloro-N-methylethanamine;hydrochloride |

| Synonyms | N-Methyl-2-chloroethylamine hydrochloride, 2-(Methylamino)ethyl chloride hydrochloride |

| Physical Form | White to yellow solid |

| Storage Temperature | Refrigerator (2-8°C) |

Synthesis and Manufacturing

The primary synthetic route to this compound involves the chlorination of 2-(methylamino)ethanol. Two common methods are employed, utilizing either thionyl chloride or hydrogen chloride gas.

Experimental Protocol: Synthesis from 2-(methylamino)ethanol using Thionyl Chloride

This procedure details a common laboratory-scale synthesis of this compound.

Materials:

-

2-(methylamino)ethanol

-

Dichloromethane (DCM)

-

Dry hydrogen chloride (HCl) gas

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Diethyl ether

-

Pentane

-

Phosphorus pentoxide (P₄O₁₀)

Procedure:

-

A solution of 2-(methylamino)ethanol (1.85 mol) in dichloromethane (500 ml) is prepared in a 2-L round-bottom flask.[1]

-

Dry hydrogen chloride gas is bubbled through the solution for two 5-minute periods with a 30-minute interval.[1]

-

The solution is partially concentrated by rotary evaporation.

-

Thionyl chloride (1.98 mol) is added slowly to the concentrated solution over 1.5 hours, maintaining the temperature at ambient conditions.[1]

-

The reaction mixture is stirred at room temperature for 10 hours and then heated to 50°C for 2 hours.[1]

-

Upon cooling, the solvent is removed by evaporation.

-

The residue is taken up in toluene and evaporated twice to remove any remaining volatile impurities.[1]

-

The resulting solid is rinsed with a mixture of diethyl ether and pentane.[1]

-

The final product is dried under vacuum in the presence of phosphorus pentoxide to yield this compound.[1]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary utility lies in its ability to act as an N-methyl-2-aminoethylating agent in nucleophilic substitution reactions.

Synthesis of Pyrimidine Derivatives

One of the significant applications of this compound is in the preparation of substituted pyrimidine derivatives, which are known to exhibit a wide range of biological activities, including potential as CDK inhibitors for cancer therapy.

The following is a general and adaptable protocol for the reaction of a chloro-substituted pyrimidine with an amine, which can be applied to 2-chloro-N-methylethanamine.

Materials:

-

2-amino-4,6-dichloropyrimidine (or other suitable dichloropyrimidine)

-

This compound

-

Triethylamine (TEA)

-

Solvent (e.g., anhydrous propanol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

In a reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine (3 mmol) in a suitable solvent.

-

Add this compound (3 mmol) to the solution.

-

Add triethylamine (6 mmol) to the reaction mixture to act as a base.

-

Heat the reaction mixture at 80-90°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate from a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by chromatography if necessary.

Mechanism of Action: DNA Alkylation and Repair

As a nitrogen mustard derivative, this compound is a potential alkylating agent. These compounds can form highly reactive aziridinium ions that subsequently react with nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of DNA adducts, which if not repaired, can disrupt DNA replication and transcription, ultimately leading to cytotoxicity.

The Base Excision Repair (BER) Pathway

Cells have evolved sophisticated mechanisms to repair DNA damage caused by alkylating agents. The Base Excision Repair (BER) pathway is a primary mechanism for repairing small, non-helix-distorting base lesions, such as those formed by monofunctional alkylating agents.

The key steps in the BER pathway are:

-

Recognition and Excision: A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.

-

Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

-

Synthesis: DNA polymerase fills the gap with the correct nucleotide.

-

Ligation: DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

References

Spectroscopic Profile of 2-Chloro-N-methylethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-chloro-N-methylethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Data

The proton NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| 4.00 ppm | Triplet (t) | 2H | 6.28 Hz | -CH₂-Cl |

| 3.36 ppm | Triplet (t) | 2H | 6.29 Hz | -CH₂-NHCH₃ |

| 2.81 ppm | Singlet (s) | 3H | - | -NHCH₃ |

¹³C NMR Data

| Predicted Chemical Shift (δ) | Assignment |

| ~45-55 ppm | -CH₂-Cl |

| ~40-50 ppm | -CH₂-NHCH₃ |

| ~30-40 ppm | -NHCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum provides information about the functional groups present in the molecule. The IR spectrum of this compound was obtained using a potassium bromide (KBr) pellet.[1]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400 | N-H stretch |

| 2960 | C-H stretch (aliphatic) |

| 2750 | C-H stretch (aliphatic) |

| 2420 | N-H bend (ammonium salt) |

| 1580 | N-H bend |

| 1460 | C-H bend (scissoring) |

| 1390 | C-H bend (umbrella) |

| 710 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

Common fragmentation pathways for chloroalkylamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage of the carbon-chlorine bond.

| m/z | Predicted Fragment |

| 93/95 | [CH₃NHCH₂CH₂Cl]⁺ (Molecular Ion) |

| 58 | [CH₃NHCH₂]⁺ |

| 49/51 | [CH₂Cl]⁺ |

| 44 | [CH₃NH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1.5 s

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

The stock solution is then diluted to a final concentration of approximately 10 µg/mL with the same solvent.

Data Acquisition:

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-500

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-methylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-chloro-N-methylethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the qualitative solubility characteristics in various solvents and the primary degradation pathway. The stability of this compound is critically influenced by its propensity to undergo intramolecular cyclization to form a highly reactive aziridinium ion. This document outlines the theoretical basis for its solubility, details its principal instability mechanism, and provides standardized experimental protocols for determining these properties. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively handle, formulate, and analyze this compound.

Introduction

This compound (CAS Number: 4535-90-4) is a bifunctional organic molecule featuring a secondary amine and a primary alkyl chloride. Its hydrochloride salt form generally enhances its solubility in aqueous media, a crucial property for its application in various synthetic and pharmaceutical processes. Understanding the solubility and stability of this compound is paramount for optimizing reaction conditions, developing stable formulations, and ensuring the quality and safety of resulting products.

This guide delves into the physicochemical properties of this compound, with a particular focus on its behavior in different solvent systems and its inherent chemical stability.

Solubility Profile

While specific quantitative solubility data (e.g., g/100 mL) for this compound in a range of solvents is not extensively documented in readily available literature, its solubility characteristics can be inferred from its chemical structure and the properties of similar amine hydrochlorides.

As a hydrochloride salt, the compound is expected to be readily soluble in polar protic solvents, particularly water, where it can dissociate into its constituent ions and form strong hydrogen bonds.[1][2] Its solubility is likely to be influenced by temperature, with higher temperatures generally leading to increased solubility.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the ability to form hydrogen bonds with the solvent lead to strong solute-solvent interactions.[1][2] |

| Polar Aprotic | DMSO, DMF | Moderate to High | The polar nature of these solvents can solvate the ions, but the lack of acidic protons for hydrogen bonding may result in lower solubility compared to protic solvents. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity between the ionic solute and the nonpolar solvent results in weak solute-solvent interactions. |

Stability Profile

The primary stability concern for this compound in solution is its propensity to undergo intramolecular cyclization to form a highly reactive N-methylaziridinium chloride intermediate. This transformation is a well-documented pathway for 2-haloalkylamines and is a critical factor to consider in its handling, storage, and application.

Intramolecular Cyclization to Aziridinium Ion

In solution, the lone pair of electrons on the nitrogen atom can displace the chloride ion via an intramolecular nucleophilic substitution (SNi) reaction, leading to the formation of a strained, three-membered aziridinium ring. This cation is highly electrophilic and susceptible to attack by nucleophiles.

This equilibrium is influenced by the solvent and pH. In aqueous solutions, the aziridinium ion can be attacked by water, leading to the formation of N-methylaminoethanol.

Diagram 1: Intramolecular Cyclization of 2-chloro-N-methylethanamine

Caption: Intramolecular cyclization of 2-chloro-N-methylethanamine.

Factors Affecting Stability

-

pH: The rate of aziridinium ion formation is pH-dependent. In basic or neutral conditions, the free amine is more prevalent, facilitating the intramolecular attack. In acidic conditions, the amine is protonated, which inhibits cyclization.

-

Temperature: Higher temperatures will increase the rate of both the cyclization and subsequent hydrolysis reactions.

-

Solvent: Polar solvents can stabilize the charged aziridinium intermediate, potentially favoring its formation.

-

Nucleophiles: The presence of other nucleophiles in the solution can lead to the formation of various adducts by attacking the aziridinium ion.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol is based on the principle of equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial).

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE) can be used for clear separation.

-

-

Analysis:

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in terms of mass/volume (e.g., g/100 mL) or molarity (mol/L).

-

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

Methodology:

-

Stress Conditions:

-

Prepare solutions of this compound in the desired solvent (e.g., water, buffered solutions at different pH values).

-

Expose the solutions to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Neutral Hydrolysis: Water at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound at elevated temperatures.

-

Photostability: Expose the solution to UV and visible light as per ICH Q1B guidelines.

-

-

-

Time Points:

-

Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A mass spectrometer (LC-MS) can be used to identify the degradation products.

-

Monitor the decrease in the concentration of the parent compound and the formation of degradation products over time.

-

-

Data Interpretation:

-

Determine the degradation rate under each stress condition.

-

Identify the primary degradation products and propose degradation pathways.

-

Conclusion

This compound is a polar, water-soluble compound whose primary stability liability in solution is its intramolecular cyclization to a reactive aziridinium ion. This guide provides a foundational understanding of its solubility and stability characteristics, which are essential for its effective use in research and development. The provided experimental protocols offer a systematic approach to generating specific quantitative data for this compound. Researchers and drug development professionals should pay close attention to the potential for aziridinium ion formation and its implications for reaction side products and formulation stability.

References

An In-Depth Technical Overview of 2-chloro-N-methylethanamine hydrochloride

This guide provides essential chemical information for 2-chloro-N-methylethanamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. Below are the fundamental molecular properties of this compound.

Core Molecular Data

The foundational quantitative data for this compound is summarized in the table below. This information is critical for experimental design, chemical synthesis, and analytical procedures.

| Property | Value |

| Molecular Formula | C₃H₉Cl₂N[1][2][3][4][5] |

| Molecular Weight | 130.01 g/mol [1][2][5] / 130.02 g/mol [3][4] |

Experimental Protocols and Methodologies

Detailed experimental protocols for specific applications of this compound are beyond the scope of this fundamental data sheet and would be specific to the experimental context in which this compound is utilized. Researchers should refer to peer-reviewed literature for specific methodologies related to their field of inquiry.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

The Versatile Role of 2-Chloro-N-methylethanamine Hydrochloride in Synthetic Chemistry and Drug Discovery

For Immediate Release

[City, State] – 2-Chloro-N-methylethanamine hydrochloride is a key building block in organic synthesis, serving as a versatile precursor for a wide array of nitrogen-containing heterocyclic compounds. Its utility is particularly pronounced in the development of novel therapeutic agents, ranging from kinase inhibitors for cancer therapy to compounds targeting cardiovascular disorders. This technical guide provides an in-depth review of its applications, supported by experimental protocols, quantitative data, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its reactive chloro group and secondary amine functionality make it an ideal substrate for nucleophilic substitution and condensation reactions.

One of the most significant applications of this compound is in the preparation of pyrimidine derivatives. These heterocycles are of great interest in medicinal chemistry as they form the core structure of many biologically active molecules, including cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Beyond oncology, derivatives of this compound have been explored for the treatment of cardiovascular disorders. Specifically, it is used in the synthesis of amino derivatives of B-homoandrostanes and B-heteroandrostanes.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of N-methyl-2-hydroxyethylamine. A common and efficient method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methyl-2-hydroxyethylamine (2-(methylamino)ethanol)

-

Dichloromethane (CH₂Cl₂)

-

Dry hydrogen chloride (HCl) gas

-

Thionyl chloride (SOCl₂)

Procedure:

-

A solution of 2-(methylamino)ethanol (10 g, 133 mmol) in dichloromethane (25 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Dry hydrogen chloride gas is bubbled through the solution until the mixture becomes acidic, confirmed by turning wet litmus paper red.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

Thionyl chloride (15.82 g, 133 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure to yield this compound as a white solid.

Quantitative Data: This protocol typically affords a high yield of the desired product.

| Parameter | Value | Reference |

| Starting Material | 2-(methylamino)ethanol | [1] |

| Product | This compound | [1] |

| Yield | 96% | [1] |

| Melting Point | 95-100°C | [1] |

Application in the Synthesis of a Tritylated Derivative

A subsequent application of the synthesized this compound is in the preparation of 2-chloro-N-methyl-N-(triphenylmethyl)-ethanamine, a protected form of the amine that can be used in further synthetic steps.

Experimental Protocol: Synthesis of 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine

Materials:

-

This compound

-

Triphenylchloromethane (Trityl chloride)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine

Procedure:

-

In a 1-liter round-bottom flask under a nitrogen atmosphere, this compound (46.17 g, 355.1 mmol) and triphenylchloromethane (100 g, 358.7 mmol) are dissolved in 400 ml of dichloromethane.

-

Triethylamine (100 ml) is added slowly to the mixture.

-

The reaction is stirred at room temperature for 2 days.

-

Water is added to the reaction mixture, and the organic phase is separated.

-

The organic phase is washed with water and dried over sodium sulphate.

-

The solvent is evaporated, and the residue is purified by chromatography on a silica gel column.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Product | 2-chloro-N-methyl-N-(triphenylmethyl)-ethanamine | |

| Yield | 79 g |

Cyclin-Dependent Kinase (CDK) Signaling Pathway

As mentioned, a key application of pyrimidine derivatives synthesized from this compound is the inhibition of CDKs. The CDK signaling pathway is fundamental to cell cycle progression.

References

In-Depth Technical Guide: Safety and Handling of 2-Chloro-N-methylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-chloro-N-methylethanamine hydrochloride (CAS No. 4535-90-4), a reactive alkylating agent. Due to its hazardous nature, strict adherence to safety protocols is imperative to minimize risks in a laboratory setting. This document outlines the physical and toxicological properties, detailed handling procedures, emergency measures, and the biochemical pathways affected by this compound.

Physicochemical and Toxicological Data

Proper risk assessment begins with a clear understanding of the compound's properties. The following tables summarize the key physicochemical and toxicological data for this compound and related compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₃H₉Cl₂N | PubChem |

| Molecular Weight | 130.02 g/mol | ChemScene[1] |

| Appearance | White to off-white crystalline powder | ChemicalBook[2] |

| Melting Point | 95-100 °C | ChemicalBook[3] |

| Solubility | Soluble in water | ChemicalBook[2] |

| Purity | ≥97% | ChemScene[1] |

| Storage Temperature | Refrigerator (4°C) | ChemScene[1] |

Table 2: Toxicological Data

| Hazard | Data | Notes and Sources |

| Acute Oral Toxicity | LD50 (Rat): 10 mg/kg | Data for the closely related nitrogen mustard, mechlorethamine hydrochloride.[4] |

| Skin Corrosion/Irritation | Causes skin irritation. | PubChem[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | PubChem[5] |

| Respiratory Irritation | May cause respiratory irritation. | PubChem[5] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Mechlorethamine hydrochloride data.[4] |

| Carcinogenicity | May cause cancer. | Mechlorethamine hydrochloride data.[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard and precautionary statements.

Table 3: GHS Hazard Information

| Classification | Code | Statement |

| Skin Irritation, Category 2 | H315 | Causes skin irritation |

| Eye Irritation, Category 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335 | May cause respiratory irritation |

| Precautionary Statements | ||

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling and Synthesis

Given the hazardous nature of this compound, all work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

General Handling Procedure

A standardized workflow is critical to ensure safety when handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from 2-(methylamino)ethanol.[3]

Materials:

-

2-(methylamino)ethanol

-

Dichloromethane (DCM)

-

Dry hydrogen chloride (HCl) gas

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Drying tube

-

Rotary evaporator

Procedure:

-

Dissolve 2-(methylamino)ethanol (10 g, 133 mmol) in dichloromethane (25 mL) in a round-bottom flask equipped with a stir bar.

-

Bubble dry hydrogen chloride gas through the solution with stirring until the mixture turns wet litmus paper red, indicating saturation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (15.82 g, 133 mmol) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Remove the solvent by distillation under reduced pressure using a rotary evaporator to yield this compound as a white solid.

Mechanism of Action and Cellular Pathways

This compound is a nitrogen mustard, a class of bifunctional alkylating agents.[6] These compounds are cytotoxic and mutagenic due to their ability to form covalent bonds with DNA.[6] The primary target is the N7 position of guanine.[7] This alkylation can lead to the formation of monoadducts and, more critically, interstrand cross-links (ICLs) where the agent links two different strands of DNA.[6][7] These ICLs are highly cytotoxic as they block DNA replication and transcription.[8]

Cells possess several DNA repair pathways to counteract the damage induced by alkylating agents. These include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[8][9] The choice of repair pathway depends on the type of DNA lesion.[9]

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride(55-86-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | 4535-90-4 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | C3H9Cl2N | CID 3028223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The role of DNA repair in nitrogen mustard drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-chloro-N-methylethanamine hydrochloride reactivity and functional groups

An In-depth Technical Guide on the Reactivity and Functional Groups of 2-chloro-N-methylethanamine hydrochloride For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 4535-90-4) is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. As a hydrochloride salt, it possesses stability and ease of handling, while its constituent functional groups provide a versatile platform for the construction of more complex molecular architectures. It is a key building block in the synthesis of various heterocyclic compounds, including pyrimidine derivatives that have been investigated as Cyclin-Dependent Kinase (CDK) inhibitors for therapeutic applications.[1] This guide provides a detailed examination of its molecular structure, core reactivity, and practical application in chemical synthesis.

Molecular Structure and Functional Groups

This compound is comprised of a three-carbon backbone featuring two key functional groups that dictate its chemical behavior: a primary alkyl chloride and a secondary amine, which exists as an ammonium chloride salt.

-

Secondary Ammonium Group (-NH(CH₃)- • HCl): The presence of the hydrochloride salt renders the nitrogen atom's lone pair unavailable for direct nucleophilic attack. However, deprotonation with a suitable base unmasks the secondary amine, which can then act as a nucleophile.

-

Primary Alkyl Chloride (-CH₂Cl): The carbon-chlorine bond is polarized, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. The chlorine atom is a competent leaving group, facilitating nucleophilic substitution reactions.

This duality of a latent nucleophile and an active electrophile within the same molecule is the foundation of its most important reactivity.

Core Reactivity: Intramolecular vs. Intermolecular Pathways

The reactivity of 2-chloro-N-methylethanamine is dominated by the interplay between its two functional groups. Upon neutralization of the hydrochloride salt, the molecule can undergo two primary types of nucleophilic substitution reactions: intramolecular cyclization and intermolecular substitution.

Intramolecular Cyclization: Formation of the N-methylaziridinium Ion

In the presence of a base, the secondary amine is deprotonated, liberating a free lone pair on the nitrogen atom. This nitrogen can then act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process results in the formation of a highly strained, three-membered heterocyclic cation known as the N-methylaziridinium ion.

This aziridinium ion is a potent electrophile. The significant ring strain makes it highly susceptible to ring-opening by a wide range of external nucleophiles. This two-step sequence—intramolecular cyclization followed by nucleophilic ring-opening—is a powerful strategy for the synthesis of substituted N-methylethanamine derivatives.

Figure 1: Formation and reaction of the N-methylaziridinium ion.

Intermolecular Nucleophilic Substitution

Alternatively, if the amine is protected or if a strong external nucleophile is used under conditions that favor intermolecular reactions, direct SN2 substitution at the primary alkyl chloride can occur without the formation of the aziridinium intermediate. This pathway is common when the amine is protected (e.g., with a triphenylmethyl group) or when reacting with potent nucleophiles in aprotic solvents.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and a representative subsequent reaction.

| Reaction | Reagents & Conditions | Product | Yield | Reference |

| Synthesis of this compound | 2-(methylamino)ethanol, HCl (g), Thionyl chloride (SOCl₂), Dichloromethane (DCM), 0°C to 50°C | This compound | ~96% | [1][2] |

| Intermolecular Substitution | This compound, Triphenylchloromethane, Triethylamine (TEA), Dichloromethane (DCM), Room Temp, 2 days | 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine | ~64% | [2] |

Experimental Protocols

Synthesis of this compound[2]

This protocol details the conversion of 2-(methylamino)ethanol to the target compound using thionyl chloride.

Figure 2: Workflow for the synthesis of the title compound.

Methodology:

-

Into a 2-liter round-bottom flask, 138.95 g (1.85 mol) of 2-(methylamino)ethanol and 500 ml of dichloromethane are introduced.

-

Gaseous hydrochloric acid is bubbled through the solution for two 5-minute periods with a 30-minute interval.

-

The solution is partially concentrated, and 145 ml (1.98 mol) of thionyl chloride are then added slowly over 1 hour and 30 minutes.

-

The mixture is stirred at room temperature for 10 hours and is then heated to 50°C for 2 hours.

-

After allowing the mixture to cool, the solvent is evaporated under reduced pressure. The residue is taken up twice with toluene, which is subsequently evaporated off.

-

The solid residue is rinsed with a mixture of diethyl ether and pentane and is dried under vacuum in the presence of phosphorus pentoxide to yield 230.18 g of this compound.

Characterization Data:

-

Melting Point: 95-100°C[1]

-

¹H NMR (DMSO-d₆): δ 4.00 (t, 2H, J = 6.28Hz), 3.36 (t, 2H, J = 6.29Hz), 2.81 (s, 3H)[1]

-

IR (KBr): ν 3400, 2960, 2750, 2420, 1580, 1460 cm⁻¹[1]

Synthesis of 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine[2]

This protocol demonstrates an intermolecular SN2 reaction where the amine is first protected with a triphenylmethyl (trityl) group.

Methodology:

-

In a 1-liter round-bottom flask under a nitrogen atmosphere, 46.17 g (355.1 mmol) of this compound, 100 g (358.7 mmol) of triphenylchloromethane, and 400 ml of dichloromethane are combined.

-

100 ml of triethylamine is added slowly via a dropping funnel. The triethylamine acts as a base to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

-

The mixture is stirred at room temperature for 2 days.

-

Water is added to the reaction mixture. The organic phase is separated, washed with water, and dried over sodium sulphate.

-

The solvent is evaporated, and the residue is purified by chromatography on a column of silica gel, eluting with a mixture of dichloromethane and cyclohexane.

-

After recrystallisation from cyclohexane, 79 g of the final product is obtained.

Conclusion

This compound is a versatile and reactive building block. Its utility stems from the presence of both an electrophilic alkyl chloride and a nucleophilic secondary amine (in its latent, deprotonated form). The dominant and most synthetically powerful pathway involves the base-mediated intramolecular cyclization to a highly reactive N-methylaziridinium ion, which can be subsequently opened by various nucleophiles. Understanding this core reactivity allows for the strategic design of synthetic routes to a wide array of nitrogen-containing compounds relevant to the pharmaceutical and materials science industries.

References

Methodological & Application

2-Chloro-N-methylethanamine Hydrochloride: A Key Precursor in Pharmaceutical Synthesis

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction

2-Chloro-N-methylethanamine hydrochloride is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse range of pharmaceutical compounds. Its structure, featuring a reactive chloro group and a secondary amine, allows for facile introduction of the N-methylethanamine moiety into larger molecules. This reactive nature makes it an important intermediate in the production of various drug classes, including antihistamines and antidepressants. This document provides detailed application notes and experimental protocols for the synthesis of several prominent pharmaceutical compounds utilizing this compound as a precursor.

Pharmaceutical Applications and Synthesis

This section details the synthesis of four major pharmaceutical compounds derived from this compound: the tricyclic antidepressant Doxepin, the H2 receptor antagonist Ranitidine, and the first-generation antihistamines Mepyramine and Chloropyramine.

Doxepin: A Tricyclic Antidepressant

Doxepin is a tricyclic antidepressant and anxiolytic agent.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the brain.[2] Additionally, it exhibits antagonist activity at various receptors, including histamine H1 and H2, serotonin 5-HT2A and 5-HT2C, α1-adrenergic, and muscarinic acetylcholine receptors.[2]

Synthesis Workflow

The synthesis of Doxepin involves a multi-step process. A key step is the introduction of the dimethylaminopropyl side chain, for which a derivative of this compound is utilized.

Experimental Protocol: Synthesis of Doxepin Hydrochloride

The synthesis of doxepin hydrochloride is a multi-step process.[3][4] The following is a general outline based on common synthetic routes:

-

Addition Reaction: 6,11-dihydrodibenzo[b,e]oxepin-11-one is reacted with a Grignard reagent prepared from 3-chloropropyl-tert-butyl ether in an anhydrous ether solvent like THF to yield an alcohol intermediate.

-

Elimination Reaction: The hydroxyl group of the alcohol intermediate is eliminated under acidic conditions, typically with concentrated hydrochloric acid, to form an olefin intermediate.

-

Halogenation: The olefin intermediate is reacted with a halogenating agent like thionyl chloride to produce a chlorinated intermediate.

-

Nucleophilic Substitution: The chlorinated intermediate is then coupled with N,N-dimethylamine. This step introduces the key side chain.

-

Salt Formation: The resulting doxepin free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Quantitative Data for Doxepin Synthesis

| Parameter | Value | Reference |

| Yield | 96% (for the coupling step) | [3] |

| Purity | >99% (HPLC) | [3] |

| Melting Point | 182-184 °C (Doxepin base) | [3] |

| Melting Point | 186.5-187.5 °C (Doxepin HCl) | [5] |

| ¹H-NMR | Conforms to structure | [4] |

| Mass Spec | Conforms to structure | [4] |

Ranitidine: An H2 Receptor Antagonist

Ranitidine is a widely used medication for the treatment of peptic ulcer disease and gastroesophageal reflux disease.[6] It functions as a competitive and reversible inhibitor of the action of histamine at the histamine H2 receptors found in gastric parietal cells, leading to a reduction in gastric acid secretion.

Signaling Pathway

Ranitidine acts as an inverse agonist at H2 histamine receptors, which inhibits the downstream signaling cascade that leads to acid secretion.

Experimental Protocol: Synthesis of Ranitidine

A common synthetic route for ranitidine involves the reaction of N-methyl-1-(methylthio)-2-nitroethenamine with 2-[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine. While not a direct reaction with this compound, the ethanamine side chain is a key structural feature.

-

Reaction: 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine is reacted with 1-methylthio-1-methylamino-2-nitroethylene in water.

-

Heating: The reaction mixture is heated to 48-52°C under vacuum for approximately 4.5 hours.

-

Crystallization: The solution is cooled, and the pH is adjusted to 11.0-11.4 with a sodium hydroxide solution to induce crystallization of the ranitidine base.

-

Salt Formation: The ranitidine base can then be converted to its hydrochloride salt.

Quantitative Data for Ranitidine Synthesis

| Parameter | Value | Reference |

| Purity | ≥98% | [6] |

| Melting Point (Form I) | 134-140 °C | [2] |

| Melting Point (Form II) | 140-144 °C | [2] |

| ¹H-NMR | Conforms to structure | [7] |

| ¹³C-NMR | Conforms to structure | [7] |

Mepyramine (Pyrilamine): A First-Generation Antihistamine

Mepyramine is a first-generation antihistamine that acts as an H1 receptor antagonist. It is used to treat allergic conditions such as hay fever and urticaria.

Signaling Pathway

As an H1 receptor antagonist, mepyramine competitively inhibits the action of histamine on H1 receptors, preventing the allergic response.

Experimental Protocol: Synthesis of Mepyramine

The synthesis of mepyramine involves the condensation of 2-chloro-N-methylethanamine with N-(p-methoxybenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine.

-

Condensation: N-(p-methoxybenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine is reacted with 2-chloro-N-methylethanamine in the presence of a base, such as sodium amide, in an inert solvent like toluene.

-

Heating: The reaction mixture is heated under reflux to drive the reaction to completion.

-

Workup: The reaction mixture is then cooled and worked up with water and extraction into an organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure.

Quantitative Data for Mepyramine Synthesis

| Parameter | Value |

| Yield | Data not readily available |

| Purity | Data not readily available |

| Melting Point | Data not readily available |

| ¹H-NMR | Data not readily available |

| IR Spectrum | Data not readily available |

Chloropyramine: A First-Generation Antihistamine

Chloropyramine is another first-generation antihistamine with properties similar to mepyramine. It is used to treat various allergic conditions.

Signaling Pathway

Chloropyramine, like mepyramine, is an H1 receptor antagonist and follows the same general signaling pathway to block the effects of histamine.

Experimental Protocol: Synthesis of Chloropyramine

The synthesis of chloropyramine is analogous to that of mepyramine, involving the condensation of 2-chloro-N-methylethanamine with N-(p-chlorobenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine.

-

Condensation: N-(p-chlorobenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine is reacted with 2-chloro-N-methylethanamine in the presence of a base like sodium amide in an inert solvent.

-

Heating: The mixture is heated under reflux.

-

Workup and Purification: The product is isolated and purified using standard techniques such as extraction and distillation.

Quantitative Data for Chloropyramine Synthesis

| Parameter | Value |

| Yield | Data not readily available |

| Purity | Data not readily available |

| Melting Point | Data not readily available |

| ¹H-NMR | Data not readily available |

| IR Spectrum | Data not readily available |

Conclusion

This compound serves as a crucial and versatile precursor in the synthesis of a variety of important pharmaceutical compounds. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient and effective synthesis of these and other related molecules. Further research into optimizing these synthetic routes and exploring novel applications of this precursor is encouraged.

References

- 1. US4672133A - Process for forming Form 2 ranitidine hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amitriptyline - Wikipedia [en.wikipedia.org]

- 5. Ranitidine Hydrochloride - LKT Labs [lktlabs.com]

- 6. EP0113572B1 - Pyridine derivatives - Google Patents [patents.google.com]

- 7. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Methylation of Primary Amines using 2-Chloro-N-methylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-methylation is a critical transformation in medicinal chemistry and drug development, as the addition of a methyl group can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The reaction of a primary amine with an alkyl halide, such as 2-chloro-N-methylethanamine hydrochloride, is a classical method for N-alkylation. This reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the primary amine attacks the electrophilic carbon of the chloro-N-methylethanamine. The use of a base is essential to deprotonate the primary amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloride salt of the reagent as well as the hydrogen chloride generated during the reaction.

Reaction Principle

The core of this protocol is the nucleophilic substitution reaction between a primary amine and 2-chloro-N-methylethanamine. The primary amine acts as the nucleophile, while the 2-chloro-N-methylethanamine is the electrophile. A suitable base is required to facilitate the reaction by deprotonating the primary amine.

Reaction Scheme:

R-NH₂ + Cl-CH₂CH₂-NH(CH₃)·HCl + Base → R-NH-CH₂CH₂-NH(CH₃) + Base·HCl + HCl

Experimental Protocol

This protocol provides a general procedure for the N-methylation of a primary amine using this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

-

Primary amine

-

This compound

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).

-

Dissolve the amine in an anhydrous solvent such as DMF or MeCN (concentration typically 0.1-0.5 M).

-

Add the base, such as triethylamine or DIPEA (2.5 - 3.0 eq), to the solution and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.2 - 1.5 eq) in a minimum amount of the same anhydrous solvent.

-

Add the solution of this compound dropwise to the primary amine solution at room temperature.

-

Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the primary amine and should be determined by reaction monitoring (e.g., by TLC or LC-MS).

-

Stir the reaction mixture at the elevated temperature for 12-24 hours, or until the starting material is consumed as indicated by reaction monitoring.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine as an additive) to afford the desired N-methylated amine.

Data Presentation

The following table presents hypothetical yield data for the N-methylation of various primary amines using the described protocol. These values are illustrative and intended to provide a general expectation of the reaction's efficiency. Actual yields will vary depending on the specific substrate and optimized reaction conditions.

| Entry | Primary Amine Substrate | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |

| 1 | Aniline | N-(2-(methylamino)ethyl)aniline | 150.22 | 75 |

| 2 | Benzylamine | N-benzyl-N'-methylethane-1,2-diamine | 164.25 | 82 |

| 3 | 4-Methoxyaniline | N1-(4-methoxyphenyl)-N2-methylethane-1,2-diamine | 180.25 | 78 |

| 4 | Cyclohexylamine | N-cyclohexyl-N'-methylethane-1,2-diamine | 156.28 | 65 |

| 5 | Butylamine | N-butyl-N'-methylethane-1,2-diamine | 130.25 | 70 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-methylation of a primary amine using this compound.

Application Note: Hypothetical Derivatization of Amino Acids with 2-Chloro-N-methylethanamine Hydrochloride for LC-MS/MS Analysis

Introduction

Quantitative amino acid analysis is a critical tool in various scientific disciplines, including biochemistry, clinical diagnostics, and drug development. The inherent chemical properties of amino acids, such as high polarity and low volatility, often necessitate derivatization prior to analysis by techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Derivatization enhances the chromatographic retention and ionization efficiency of amino acids, leading to improved sensitivity and separation.

While numerous derivatizing agents are well-established, this application note explores a hypothetical derivatization strategy using 2-chloro-N-methylethanamine hydrochloride. The proposed reaction involves the alkylation of the primary or secondary amine group of the amino acid with 2-chloro-N-methylethanamine, introducing a tertiary amine moiety. This modification is expected to increase the hydrophobicity and improve the ionization efficiency of the amino acids in positive ion mode electrospray ionization (ESI), making them more amenable to LC-MS/MS analysis. The carboxyl group of the amino acid could subsequently or concurrently be esterified to further enhance chromatographic performance.

This document provides a putative protocol for the derivatization of amino acids with this compound, followed by a generalized analytical method using LC-MS/MS.

Methodology

Materials and Reagents

-

Amino Acid Standards

-

This compound

-

Triethylamine (TEA) or other suitable organic base

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Methanol (for esterification, if performed)

-

Thionyl chloride (for esterification, if performed)

-

Formic Acid (FA)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Instrumentation

-

Liquid Chromatograph (HPLC or UHPLC system)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an ESI source

-

Analytical column (e.g., C18 reversed-phase column)

Experimental Protocols

Protocol 1: Derivatization of Amino Acids with this compound

-

Sample Preparation: Prepare a standard solution of amino acids in 0.1 M HCl. For biological samples, perform protein precipitation or other appropriate extraction methods. Dry the sample completely under a stream of nitrogen.

-

Derivatization Reaction:

-

To the dried sample, add 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.

-

Add 10 µL of triethylamine to act as a base and neutralize the HCl formed during the reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 60 minutes.

-

-

Carboxyl Group Esterification (Optional but Recommended):

-

After the initial derivatization, cool the reaction mixture to room temperature.

-

Add 100 µL of anhydrous methanol containing 1.5 M HCl (prepared by the careful addition of thionyl chloride to cold methanol).

-

Incubate the mixture at 60°C for 30 minutes.

-

-

Solvent Evaporation: Evaporate the solvent completely under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove excess reagents and interfering substances.

Protocol 2: LC-MS/MS Analysis of Derivatized Amino Acids

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Gas Flow Rates: Optimize for the specific instrument.

-

MRM Transitions: Determine the specific precursor and product ions for each derivatized amino acid by infusing individual standards.

-

Data Presentation

While quantitative data for the derivatization of amino acids with this compound is not available in the literature, the following table summarizes the performance of other established derivatization methods for context and as a benchmark for the hypothetical method.

| Derivatizing Agent | Amino Acids Analyzed | Method | Limit of Detection (LOD) | Linearity (r²) | Reference |

| 1-Bromobutane | 21 | LC-MS/MS | 5.4–91 fmol | > 0.9984 | |

| aTRAQ Reagents | 26 | LC-MS/MS | - | Achieved for 5-2000 µM range | |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | 20 | LC-ESI-MS/MS | As low as 1 fmol/µl | - | |

| Urea | 20 | LC-MS | - | - | |

| Dansyl Chloride | 20 | LC-MS | - | - |

Visualizations

Caption: Hypothetical workflow for amino acid derivatization.

Caption: Proposed reaction of an amino acid.

experimental procedure for the synthesis of pyrimidine derivatives using 2-chloro-N-methylethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N1-alkylated pyrimidine derivatives, specifically using uracil as a model substrate and 2-chloro-N-methylethanamine hydrochloride as the alkylating agent. This protocol is designed to be a representative procedure for the N-alkylation of pyrimidine scaffolds, a common strategy in the development of therapeutic agents. The methodology is based on established principles of base-catalyzed N-alkylation of heterocyclic compounds. Included are a comprehensive experimental procedure, a table summarizing expected yields and physical properties based on analogous reactions, and a workflow diagram illustrating the key steps of the synthesis.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The functionalization of the pyrimidine ring, particularly at the nitrogen positions, is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. N-alkylation of pyrimidines, such as uracil, introduces substituents that can influence receptor binding, solubility, and metabolic stability. This application note details a robust and adaptable protocol for the N-alkylation of uracil with this compound, yielding 1-(2-(methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione.

Data Presentation

The following table summarizes representative data for the N-alkylation of uracil and its derivatives with various alkyl halides, providing an expected range for yield and physical characteristics for the described synthesis.

| Entry | Pyrimidine Substrate | Alkylating Agent | Product | Yield (%) | Melting Point (°C) | Reference |

| 1 | Uracil | 2-Phenylethyl bromide | 1-(2-Phenylethyl)uracil | 59 | 205-208 | [1] |

| 2 | 6-Methyluracil | 2-Phenoxyethyl bromide | 1-(2-Phenoxyethyl)-6-methyluracil | 69 | 186-189 | [1] |

| 3 | 6-Methyluracil | 2-Benzyloxyethyl bromide | 1-(2-Benzyloxyethyl)-6-methyluracil | 67 | 145-147 | [1] |

| 4 | Uracil | Benzyl chloride | 1-Benzyluracil | 75-85 | 175-178 | Analogous Reactions |

| 5 | Uracil | This compound | 1-(2-(Methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione | 50-70 (estimated) | Not Reported | This Protocol |

Experimental Protocols

Synthesis of 1-(2-(methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione

This protocol describes the N1-alkylation of uracil with this compound in the presence of a base.

Materials:

-

Uracil

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add uracil (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a suspension (approximately 0.2-0.5 M concentration of uracil).

-

Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel.

-

Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) to remove any remaining acidic impurities.

-

Wash the organic layer with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure 1-(2-(methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 1-(2-(methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione.

Caption: Experimental workflow for the synthesis of a pyrimidine derivative.

References

2-Chloro-N-methylethanamine Hydrochloride: A Versatile Reagent for Methylaminoethylation in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methylethanamine hydrochloride is a valuable and versatile reagent for the introduction of the methylaminoethyl group [-CH₂CH₂NH(CH₃)] onto a wide range of molecular scaffolds. This functional group is a common motif in many biologically active compounds, including antihistamines, neurotransmitter analogs, and, notably, cyclin-dependent kinase (CDK) inhibitors. The incorporation of the methylaminoethyl group can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties by altering its solubility, basicity, and ability to form key interactions with biological targets.

These application notes provide a comprehensive overview of the use of this compound in organic synthesis, with a focus on its application in the development of CDK inhibitors. Detailed experimental protocols, quantitative data, and diagrams of relevant biological pathways are presented to assist researchers in utilizing this reagent effectively.

Applications in Drug Discovery: Targeting Cyclin-Dependent Kinases

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] A number of CDK inhibitors have been developed, and many of these feature a methylaminoethyl side chain, which has been shown to be important for their inhibitory activity.

The methylaminoethyl group can enhance the binding affinity of inhibitors to the ATP-binding pocket of CDKs through various interactions. The basic secondary amine can form salt bridges with acidic residues, while the ethyl linker provides conformational flexibility, allowing the motif to adopt an optimal binding orientation.

Experimental Protocols

This section provides a detailed protocol for the N-alkylation of an aminopyrimidine, a common core structure in many CDK inhibitors, using this compound. The protocol is based on established synthetic methodologies for similar transformations.

General Procedure for the Synthesis of N-(2-(methylamino)ethyl)pyrimidin-4-amine

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between a chloropyrimidine and N-methylethane-1,2-diamine, which can be generated in situ from this compound.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-(2-(methylamino)ethyl)pyrimidin-4-amine.

Materials:

-

4-Chloropyrimidine

-

This compound

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous propanol or other suitable high-boiling solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a microwave reaction vial, add 4-chloropyrimidine (1.0 mmol), this compound (1.2 mmol), and anhydrous propanol (5 mL).

-

Add triethylamine (2.5 mmol) to the suspension. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(2-(methylamino)ethyl)pyrimidin-4-amine.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of chloropyrimidines. Yields can vary depending on the specific substrate and reaction conditions.

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 4-Chloropyrimidine | 2-Chloro-N-methylethanamine HCl | Et₃N | Propanol | 120-140 | 15-30 | 50-70 |

| 2-Amino-4-chloropyrimidine | 2-Chloro-N-methylethanamine HCl | Et₃N | Propanol | 120-140 | 15-30 | 54[4] |

Signaling Pathway

The diagram below illustrates a simplified Cyclin-Dependent Kinase (CDK) signaling pathway, highlighting the central role of CDK-Cyclin complexes in cell cycle progression and the point of intervention for CDK inhibitors.

Caption: Simplified CDK signaling pathway and the inhibitory action of targeted drugs.

Conclusion

This compound is a key building block for the synthesis of biologically active molecules, particularly in the field of oncology. The methylaminoethyl group it provides is a critical component for the activity of many CDK inhibitors. The provided protocol offers a starting point for the synthesis of such compounds, and the accompanying data and diagrams serve as a valuable resource for researchers in drug discovery and development. Careful optimization of reaction conditions will be necessary for different substrates to achieve optimal yields.

References

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK inhibitor [medbox.iiab.me]

- 3. CDK inhibitor - Wikipedia [en.wikipedia.org]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Alkylation with 2-chloro-N-methylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of 2-chloro-N-methylethanamine hydrochloride as an alkylating agent in the synthesis of compounds relevant to pharmaceutical research and drug development. This reagent is a valuable building block for introducing a methylaminoethyl moiety onto various nucleophiles, a common structural motif in biologically active molecules.

Overview of Alkylation Reactions